3-Chloro-4-fluorobenzo[d]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluoro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-7-6-4(9)2-1-3-5(6)11-10-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWJVIDSGXOFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626127 | |
| Record name | 3-Chloro-4-fluoro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247092-09-7 | |
| Record name | 3-Chloro-4-fluoro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 4 Fluorobenzo D Isoxazole and Its Analogues
Established Strategies for Benzo[d]isoxazole Ring System Construction
A variety of synthetic methods have been developed to construct the benzo[d]isoxazole ring. These strategies often involve the formation of the key N-O bond and subsequent cyclization.
1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides and Alkynes
The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne, is a powerful and widely used method for constructing isoxazole (B147169) rings. nih.govwikipedia.org This reaction, often referred to as the Huisgen cycloaddition, provides a direct route to the five-membered heterocyclic system. wikipedia.org Nitrile oxides can be generated in situ from various precursors, including aldoximes or α-nitroketones. nih.govmdpi.com The reaction of nitrile oxides with alkynes leads directly to the formation of isoxazoles. researchgate.net
An efficient synthesis of 1,2-benzisoxazoles has been described using a TBAF-mediated 1,3-dipolar cycloaddition of nitrile oxides and benzyne, with the reactive species generated in situ. cshl.edu This method boasts rapid reaction times, often completing within 30 seconds, and produces the desired products in good to excellent yields. cshl.edu
The mechanism of 1,3-dipolar cycloadditions has been a subject of considerable study. Computational studies using Density Functional Theory (DFT) have been employed to investigate whether the reaction proceeds through a concerted or a stepwise diradical mechanism. acs.orgresearchgate.net For many common dipolarophiles, the concerted mechanism, as originally proposed by Huisgen, is generally favored over a stepwise pathway. acs.org However, the nature of both the 1,3-dipole and the dipolarophile can influence the operative mechanism. researchgate.net For instance, reactions involving highly reactive or antiaromatic dipolarophiles may exhibit a more pronounced tendency towards a stepwise process. acs.orgresearchgate.net
Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes is a critical aspect that determines the final substitution pattern of the isoxazole ring. wikipedia.org Both steric and electronic factors of the substituents on the alkyne and the nitrile oxide influence the regiochemical outcome. nih.gov Frontier Molecular Orbital (FMO) theory is often used to predict the regioselectivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the preferred orientation. mdpi.com While some cycloadditions proceed with high regioselectivity, others may yield a mixture of regioisomers, necessitating careful control of reaction conditions or the use of directing groups. youtube.com The use of catalysts, such as copper, can also influence and control the regioselectivity of the cycloaddition. maynoothuniversity.ie
Cyclization Reactions of o-Hydroxy Ketoximes and Their Derivatives
Another classical and effective method for the synthesis of benzo[d]isoxazoles involves the cyclization of ortho-hydroxy ketoximes or their derivatives. This intramolecular approach relies on the formation of the N-O bond from a pre-functionalized aromatic precursor. A notable example is the synthesis of C-glycosylmethyl isoxazoles from ketoximes, which proceeds via an aerobic oxidation catalyzed by TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). conicet.gov.ar This methodology involves the generation of an iminoxyl radical from the ketoxime, which then undergoes a 5-endo trig cyclization. conicet.gov.ar This metal-free approach offers a simple and high-yielding route to isoxazoles. conicet.gov.ar
Synthesis via Chalcone (B49325) Intermediates
Chalcones, which are α,β-unsaturated ketones, serve as versatile intermediates in the synthesis of various heterocyclic compounds, including isoxazoles. derpharmachemica.comnih.gov The general strategy involves the reaction of a chalcone with hydroxylamine (B1172632) hydrochloride. derpharmachemica.comnih.gov This reaction typically proceeds under basic conditions, leading to the formation of the isoxazole ring through a cyclization-dehydration sequence. nih.gov This method allows for the synthesis of a wide array of substituted isoxazoles by varying the substituents on the precursor chalcones. derpharmachemica.comnih.gov
Palladium-Catalyzed Cyclization Approaches
Modern synthetic organic chemistry has seen the emergence of powerful palladium-catalyzed reactions for the construction of heterocyclic systems. For benzo[d]isoxazoles, a notable development is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.orgrsc.orgthieme-connect.com This method proceeds via C-H bond activation ortho to the phenol-derived O-N bond, enabling the simultaneous construction of the C-C and C=N bonds of the isoxazole ring while keeping the O-N bond intact. rsc.orgrsc.org This strategy has been successfully applied to the synthesis of key intermediates for active pharmaceutical ingredients. rsc.orgrsc.org
Another palladium-catalyzed approach involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov This method provides a route to highly substituted isoxazoles, including 3,4,5-trisubstituted derivatives. The resulting 4-iodoisoxazoles from ICl-induced cyclization can be further functionalized through various palladium-catalyzed cross-coupling reactions. nih.gov
Electrophilic Cyclization of Functionally-Substituted Acetylenes
The electrophilic cyclization of functionally-substituted acetylenes is a robust method for constructing a wide array of heterocyclic systems, including the isoxazole core. nih.gov This strategy has been successfully applied to the synthesis of highly substituted isoxazoles. nih.govresearchgate.net
The process generally begins with the preparation of a 2-alkyn-1-one, which is then converted to its O-methyl oxime. organic-chemistry.org These O-methyl oximes of 2-alkyn-1-ones are key precursors. nih.gov The cyclization is then initiated by an electrophile, such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). organic-chemistry.orgnih.gov This reaction proceeds under mild conditions and results in the formation of 3,5-disubstituted 4-halo or 4-seleno isoxazoles in good to excellent yields. organic-chemistry.orgnih.govfigshare.com
A notable advantage of this methodology is its tolerance for a wide variety of functional groups and sterically demanding substrates. nih.gov Research has demonstrated that reacting 2-alkyn-1-one O-methyl oximes with electrophiles like ICl, I₂, Br₂, or PhSeBr is an effective way to produce 3,5-disubstituted 4-halo(seleno)isoxazoles. nih.govfigshare.com The use of ICl has been found to be particularly efficient, often leading to high yields in shorter reaction times. organic-chemistry.org The resulting 4-haloisoxazoles can be further modified through palladium-catalyzed reactions to create more complex, highly substituted isoxazoles. nih.gov
Strategies for Introduction and Manipulation of Halogen Substituents (Chlorine and Fluorine)
The introduction and manipulation of chlorine and fluorine substituents on the benzisoxazole ring are critical for tuning the molecule's properties.
Achieving regioselective halogenation on the aromatic ring of benzisoxazole derivatives is crucial for synthesizing specifically substituted compounds like 3-chloro-4-fluorobenzo[d]isoxazole. Metal-catalyzed reactions, particularly those using palladium, have been shown to be effective for this purpose. nih.gov
For instance, a microwave-assisted, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] nih.govresearchgate.netoxazin-2-ones using N-halosuccinimides has been demonstrated. nih.govrsc.org In this method, the nitrogen atom in the heterocyclic ring acts as a directing group, guiding the halogen to the ortho-position of the benzene (B151609) ring with high selectivity. nih.govrsc.org This approach is efficient, requires short reaction times, and tolerates a variety of functional groups. nih.gov
Another strategy involves the [3+2] cycloaddition of nitrile oxides with arynes, which can be generated in situ from precursors like silylaryl triflates. This method provides a direct route to functionalized benzisoxazoles under mild conditions. organic-chemistry.orgchim.it Furthermore, tandem one-pot 1,3-dipolar cycloaddition followed by regioselective chlorination using N-chlorosuccinimide can yield chloro-substituted isoxazoles and isoxazolines. rsc.org
The presence of chlorine and fluorine atoms on the aromatic ring significantly influences the reactivity of the benzisoxazole system. Halogens are generally deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring. libretexts.orgmsu.edu This deactivation makes electrophilic substitution reactions slower compared to unsubstituted benzene. msu.edu
However, halogens are ortho-, para-directing substituents. msu.edu This is because the lone pairs of electrons on the halogen atom can be donated to the ring through resonance, stabilizing the carbocation intermediate formed during ortho and para attack. libretexts.org The reactivity of halogen-substituted benzene rings towards electrophilic substitution follows the order of electronegativity: F > Cl > Br > I. The ring substituted with the more electronegative halogen is more reactive (less deactivating). libretexts.org
The size of the halogen also plays a role; as the size increases, the reactivity of the ring decreases. libretexts.org In the context of transformations, the halogen substituents can be used as handles for further functionalization, for example, in palladium-catalyzed cross-coupling reactions like the Suzuki reaction, allowing for the introduction of other functional groups. nih.gov
Novel and Environmentally Benign Synthetic Protocols
Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of benzisoxazoles.
Metal-free synthetic routes are highly desirable as they avoid the costs, toxicity, and waste associated with metal catalysts. rsc.org Several metal-free approaches for isoxazole synthesis have been developed.
One such method involves a [3+2] cycloaddition reaction between nitrile oxides and arynes, generated in situ from readily available precursors using a fluoride (B91410) anion source. organic-chemistry.org This reaction is quite general and provides a direct pathway to functionalized benzisoxazoles under mild, metal-free conditions. organic-chemistry.org Another approach is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org
Additionally, molecular iodine has been utilized as a catalyst for various organic transformations, including the one-pot synthesis of 2-aryl benzoxazoles from amidoximes via oxidative cyclization and ring contraction, proceeding under transition-metal-free conditions. researchgate.net Iodine-promoted domino oxidative cyclization has also been used to construct 2-acylbenzothiazoles from simple starting materials under metal-free and peroxide-free conditions. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products. researchgate.netresearchgate.net This technology is considered an important approach toward green chemistry due to its efficiency and reduced energy consumption. researchgate.netabap.co.in
Several microwave-assisted protocols for the synthesis of isoxazole and benzisoxazole derivatives have been reported. researchgate.net For example, a rapid and efficient synthesis of 1,2-benzisoxazoles from 2-hydroxyalkyl/aryl ketoximes has been achieved using a catalytic amount of a basic ionic liquid under microwave irradiation, with reaction times as short as 30-60 seconds. researchgate.net Another method describes the one-pot, three-component synthesis of 3,4,5-substituted isoxazoles via a Sonogashira coupling followed by a 1,3-dipolar cycloaddition, where microwave heating dramatically reduces the reaction time from days to minutes. organic-chemistry.org
Microwave irradiation has also been successfully applied to the synthesis of benzoxazoles using a deep eutectic solvent as a catalyst, enhancing reaction yields and selectivity. mdpi.com These methods highlight the potential of microwave technology to create efficient, environmentally benign, and rapid synthetic routes to complex heterocyclic compounds. acs.orgnih.gov
Ultrasonication-Mediated Reactions
The application of ultrasonic irradiation in organic synthesis has emerged as a powerful technique for accelerating reactions and improving yields. This method, often referred to as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. These conditions can significantly enhance the reactivity of chemical species.
In the context of heterocyclic synthesis, ultrasonication offers a green and efficient alternative to conventional methods. For instance, the synthesis of benzoxazole (B165842) derivatives has been successfully achieved under ultrasonic irradiation using a heterogeneous catalyst in an environmentally friendly solvent, resulting in good yields and tolerance for a wide range of functional groups. ias.ac.in The use of ultrasound not only accelerates the reaction but can also help in regenerating the catalyst's surface, allowing for its reuse without significant loss of activity. ias.ac.in
Similarly, ultrasound has been effectively employed in the one-pot, two-step synthesis of novel isoxazolines. nih.gov This method capitalizes on the ability of ultrasound to promote the in-situ conversion of aldehydes to nitrile oxides, which then undergo cycloaddition reactions. nih.gov The key advantages of this approach include milder reaction conditions, significantly shorter reaction times, and good to excellent product yields. nih.govresearchgate.net The process is often carried out in aqueous media, further enhancing its green credentials. nih.govresearchgate.net The physical setup for these reactions typically involves immersing the reaction flask in an ultrasonic cleaning bath, where the temperature can be controlled by managing the water in the bath. nih.gov
Key Features of Ultrasonication in Heterocyclic Synthesis:
| Feature | Description | Reference |
| Mechanism | Acoustic cavitation creates localized high-temperature and high-pressure zones, enhancing reaction rates. | hielscher.com |
| Efficiency | Leads to faster reaction times and higher yields compared to traditional thermal methods. | ias.ac.inresearchgate.net |
| Green Chemistry | Often allows for the use of greener solvents (e.g., water, ethanol) and reusable catalysts. | ias.ac.in |
| Conditions | Reactions can often be conducted at lower temperatures, minimizing side product formation. | researchgate.net |
| Versatility | Applicable to a wide range of syntheses, including benzoxazoles, isoxazolines, and other heterocycles. | ias.ac.innih.govnih.gov |
Aqueous Medium and Catalyst-Free Approaches
Driven by the principles of green chemistry, there is a growing interest in developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents and metal catalysts. Performing reactions in water offers significant environmental and economic advantages, as water is non-toxic, non-flammable, and inexpensive.
Several successful catalyst-free syntheses of heterocyclic compounds in aqueous media have been reported. For example, an efficient, catalyst-free protocol for the synthesis of 3-(2'-benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones has been developed through a three-component condensation reaction in a water-ethanol mixture. researchgate.net This method demonstrates that the reaction proceeds to completion in a short time with high yields, highlighting the beneficial effect of the aqueous solvent system. researchgate.net
Microwave irradiation is often combined with aqueous, catalyst-free conditions to further enhance reaction rates. A notable example is the synthesis of benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles. rsc.orgresearchgate.net When the reaction was performed in water under microwave irradiation, the product yield increased dramatically, and the reaction time was reduced to mere minutes. researchgate.net These transition-metal-free conditions provide rapid access to complex functionalized heterocyclic scaffolds. rsc.org The success of these reactions underscores a paradigm shift in synthetic chemistry, moving towards more sustainable and efficient processes. rsc.org
Comparison of Solvents in Catalyst-Free Synthesis:
| Solvent | Reaction Time | Yield (%) | Reference |
| Dichloromethane | 5 h | Low | researchgate.net |
| Acetonitrile | 5 h | Low | researchgate.net |
| Ethanol (reflux) | - | ~70% | researchgate.net |
| Water:Ethanol (1:1, reflux) | 20 min | 92% | researchgate.net |
| Water (Microwave) | 15 min | 95% | researchgate.net |
Synthesis of Key Precursors and Intermediates Relevant to this compound
Preparation of Halogenated Benzaldehydes
Halogenated benzaldehydes are versatile intermediates in organic synthesis. A primary industrial method for their preparation is the oxidation of the corresponding halogenated toluenes. wipo.intwipo.int Modern systems for this conversion utilize gas-liquid enhanced reactors where halogenated toluene, a solvent, and a catalyst are mixed and reacted with oxygen. wipo.intwipo.int This continuous process allows for high purity products (≥99%) and efficient recycling of the catalyst and solvent. wipo.int
Another common strategy involves the radical chain halogenation of methylarenes at the benzylic position, followed by oxidation of the resulting benzyl (B1604629) halides. youtube.com This two-step approach often provides higher selectivity compared to direct oxidation, especially for more complex molecules. youtube.com The hydrolysis of dihalomethyl arenes, formed from the twofold halogenation of methylarenes, also yields benzaldehydes. youtube.com The chlorination of benzaldehyde (B42025) itself can lead to halogenated derivatives; for instance, chlorination in the presence of anhydrous ferric chloride yields m-chlorobenzaldehyde. youtube.com
Synthesis of Halogenated Benzotrifluorides
Benzotrifluorides are important structural motifs, and their halogenated derivatives are key precursors for many pharmaceuticals and agrochemicals. The synthesis of these compounds is typically achieved by the fluorination of the corresponding benzotrichlorides. google.comgoogleapis.com This reaction involves contacting the benzotrichloride (B165768) derivative with hydrogen fluoride in the gaseous phase. google.com
The process is catalyzed by aluminum fluoride (β- or γ-type) and is conducted at elevated temperatures (e.g., 310°C). google.com This gas-phase method overcomes many of the drawbacks associated with liquid-phase reactions, which often require high pressures and involve difficult product recovery. googleapis.comgoogle.com The introduction of chlorine during the reaction can also be used to control the process and catalyst activity. google.com
Typical Reaction for Benzotrifluoride Synthesis:
Reactants: Benzotrichloride derivative, Hydrogen Fluoride (HF)
Phase: Gaseous
Catalyst: Aluminum Fluoride (AlF₃)
Advantage: Avoids high-pressure liquid-phase conditions, facilitating easier product separation. googleapis.com
Generation of Halogenated Benzoyl Chlorides
Halogenated benzoyl chlorides are reactive intermediates used to introduce the benzoyl moiety into molecules. A direct method for their synthesis is the chlorination of the corresponding benzaldehyde. For example, reacting benzaldehyde with chlorine in the absence of a catalyst can produce benzoyl chloride. youtube.com To prevent the formation of by-products like benzal chlorides, the reaction can be carried out in the liquid phase while bubbling an inert gas through the mixture. google.comgoogleapis.com
For the synthesis of specifically substituted compounds like 3-chloro-4-fluorobenzoyl chloride, a multi-step process is often employed. One patented method starts with 4-fluorobenzaldehyde, which is first reacted with a chlorinating agent in the presence of a radical initiator to form 4-fluorobenzoyl chloride. google.com In a subsequent step, this intermediate is further chlorinated in the presence of a chlorination catalyst to yield the desired 3-chloro-4-fluorobenzoyl chloride. google.com Alternatively, selective chlorination of benzoyl chloride at the meta-position can be achieved using a Friedel-Crafts catalyst like anhydrous ferric chloride and iodine. google.com
Formation of Halogenated Aminobenzenes
Halogenated aminobenzenes, or haloanilines, are crucial building blocks. A standard method for their preparation is the reduction of the corresponding halogenated nitroaromatics. ncert.nic.in This reduction can be accomplished by catalytic hydrogenation using catalysts like palladium or platinum, or by using metals in an acidic medium, such as iron scrap and hydrochloric acid. ncert.nic.in
Another classical route is the ammonolysis of aryl halides, although this often requires harsh conditions. The Gabriel synthesis, a more controlled method for preparing primary amines, can also be adapted for this purpose. ncert.nic.in It is also important to note that halogenated aminobenzenes can be formed during water treatment processes. For instance, the chlorination of aromatic amino acids in drinking water can lead to the formation of intermediates like N,2-dichloroaniline. nih.gov While considered disinfection byproducts in this context, the underlying chemical transformations are relevant to the synthesis of these compounds. nih.govresearchgate.net
Reactivity and Chemical Transformations of 3 Chloro 4 Fluorobenzo D Isoxazole
Electrophilic and Nucleophilic Substitution Reactions on the Benzo[d]isoxazole Core
The benzo[d]isoxazole core is susceptible to both electrophilic and nucleophilic substitution reactions. The electron-donating and -withdrawing groups on the molecule, along with lone electron pairs and π-bond conjugation, create reactive sites for both types of substitutions. researchgate.net The presence of significant intramolecular charge transfer regions further influences its reactivity. researchgate.net While detailed studies specifically on 3-Chloro-4-fluorobenzo[d]isoxazole are limited in this context, the general reactivity of the isoxazole (B147169) ring suggests that electrophilic attack would likely occur at positions with higher electron density, whereas nucleophilic attack would target electron-deficient sites, such as the carbon atom attached to the chlorine.
Derivatization Strategies for Expanding Chemical Space
The modification of the this compound scaffold is a key strategy for exploring new chemical entities with diverse properties. Various derivatization techniques have been employed to introduce a wide range of functional groups and ring systems.
Acylation and Amidation Reactions
Acylation and amidation reactions are common methods for derivatizing molecules containing suitable amine or carboxylic acid functionalities. While direct acylation or amidation on the this compound core itself is not extensively documented, these reactions are crucial in modifying derivatives of this compound. For instance, the synthesis of amide derivatives can be achieved by activating carboxylic acids with reagents like N-chlorophthalimide and triphenylphosphine, which generate reactive phosphonium (B103445) salts in situ. nih.govresearchgate.net This allows for the coupling of various amines to form the corresponding amides under mild conditions. nih.govresearchgate.net
Formation of Piperidine (B6355638) and Pyrrolidine (B122466) Ring Systems
The incorporation of piperidine and pyrrolidine rings is a significant strategy in medicinal chemistry due to their prevalence in biologically active compounds. beilstein-journals.org These heterocyclic amines can be synthesized through various methods, including electroreductive cyclization of imines with terminal dihaloalkanes. beilstein-journals.org This approach offers a green and efficient route to piperidine and pyrrolidine derivatives. beilstein-journals.org Another strategy involves the aza-Prins type cyclization of epoxides and homoallylic amines, mediated by Lewis acids like NbCl5, to yield 4-chloropiperidine (B1584346) derivatives. rasayanjournal.co.in The piperidine core is considered a valuable scaffold for creating conformationally restricted analogues of bioactive molecules. mdpi.com
Integration with Other Heterocyclic Moieties (e.g., Triazoles, Thiadiazoles, Oxadiazoles)
The fusion or linkage of the benzo[d]isoxazole structure with other heterocyclic systems like triazoles, thiadiazoles, and oxadiazoles (B1248032) can lead to novel compounds with unique properties. For example, 1,2,4-triazole (B32235) moieties can be synthesized by reacting thiourea (B124793) or urea (B33335) derivatives with thiocarbohydrazide. mdpi.com The synthesis of 1,3,5-trisubstituted-1,2,4-triazoles can be achieved through microwave-assisted N-acylation of amide derivatives followed by reaction with hydrazine (B178648) hydrochlorides. researchgate.net Similarly, the reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids under Suzuki-Miyaura coupling conditions can yield 5-aryl-3-chloro-1,2,4-thiadiazoles or 3,5-diaryl-1,2,4-thiadiazoles depending on the reaction temperature. nih.gov Furthermore, furoxans (1,2,5-oxadiazole 2-oxides) can be synthesized through the dimerization of hydroximoyl chlorides. nih.gov
Synthesis of Thiourea and Urea Derivatives
Thiourea and urea derivatives of benzo[d]isoxazole analogues have been synthesized and investigated for their biological activities. ias.ac.innih.gov These derivatives are typically prepared by reacting an amino-functionalized benzo[d]isoxazole, such as 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, with various isothiocyanates or isocyanates. ias.ac.in This synthetic route provides a straightforward method to a diverse range of thiourea and urea compounds. ias.ac.innih.govresearchgate.netanalis.com.my
| Starting Material | Reagent | Product |
| 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride | Substituted isothiocyanates | Thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole ias.ac.in |
| 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride | Substituted isocyanates | Urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole ias.ac.in |
| 5-(3-aminophenyl)isoxazole-3-methyl ester | Substituted phenyl isocyanates/isothiocyanates | Urea and thiourea derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl esters nih.gov |
Cross-Coupling Reactions, including Palladium-Catalyzed Suzuki Cross-Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents. nih.govresearchgate.net In the context of isoxazole chemistry, the Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles with boronic acids has been successfully employed to synthesize trisubstituted isoxazoles. researchgate.net The use of a bulky phosphine (B1218219) ligand is often crucial for the success of these transformations. researchgate.net This methodology allows for the regioselective introduction of substituents onto the isoxazole ring. nih.gov
| Substrate | Coupling Partner | Catalyst/Ligand | Product |
| 3,4-disubstituted 5-bromoisoxazoles | Boronic acids | Pd2(dba)3 / P(t-Bu)3·HBF4 | Trisubstituted isoxazoles researchgate.net |
| 3,5-dichloro-1,2,4-thiadiazole | Arylboronic acids | Tetrakis(triphenylphosphine)palladium(0) | 5-aryl-3-chloro-1,2,4-thiadiazoles or 3,5-diaryl-1,2,4-thiadiazoles nih.gov |
Ring-Opening and Rearrangement Pathways of Benzo[d]isoxazoles
The inherent strain of the benzo[d]isoxazole ring system makes it susceptible to various ring-opening and rearrangement reactions, often triggered by heat, light, or chemical reagents.
Base-Catalyzed Ring Opening:
Benzo[d]isoxazoles, particularly those bearing electron-withdrawing groups at the 3-position, are known to undergo ring-opening reactions in the presence of a base. For this compound, a nucleophilic attack by a base at the C3 position is a probable initiation step. This would lead to the cleavage of the weak N-O bond, resulting in the formation of a more stable intermediate. For instance, treatment with a hydroxide (B78521) source could potentially lead to the formation of a 2-cyano-5-fluorophenolate derivative through a series of steps initiated by nucleophilic attack at the C3-position, which is rendered electrophilic by the attached chlorine atom.
Base-promoted ring-opening and rearrangement have been reported for benzo[d]isoxazoles with a carbonyl or carboxyl group in the 3-position. nih.gov While a direct analogy, the 3-chloro substituent is expected to facilitate similar transformations. The reaction of the related 3-chloro-1,2-benzisothiazole (B19369) with sodium diethyl malonate results in products from both direct substitution and ring scission, highlighting the two competing pathways.
Photochemical Rearrangements:
Isoxazoles are known to undergo photochemical rearrangements. Upon irradiation with UV light, isoxazoles can isomerize to various other heterocycles. A common pathway involves the homolytic cleavage of the N-O bond to form a diradical intermediate. This can then rearrange to form a transient azirine, which can subsequently isomerize to an oxazole (B20620) or other products. For this compound, photochemical stimulation could potentially lead to the formation of a substituted benzoxazole (B165842) or other rearranged products. The study of the photochemical rearrangement of isoxazoles into ketenimines provides a precedent for such transformations.
Thermal Rearrangements:
Thermal treatment of benzo[d]isoxazoles can also induce rearrangements. These reactions often proceed through a nitrene intermediate, formed by the cleavage of the N-O bond. The subsequent reactions of the nitrene can lead to a variety of products, including ring-expanded or ring-contracted systems.
| Transformation Type | Conditions | Potential Products | Supporting Evidence |
| Base-Catalyzed Ring Opening | Basic (e.g., NaOH, NaOR) | 2-Cyano-5-fluorophenol derivatives | Precedent from 3-carboxybenzo[d]isoxazoles nih.gov and 3-chlorobenzo[d]isothiazoles. |
| Photochemical Rearrangement | UV Irradiation | Substituted benzoxazoles, ketenimines | General reactivity of isoxazoles. |
| Thermal Rearrangement | High Temperature | Ring-expanded/contracted heterocycles | General reactivity of benzo[d]isoxazoles via nitrene intermediates. |
Role of Halogen Substituents in Directing Chemical Transformations
The chlorine and fluorine atoms on the benzene (B151609) ring of this compound play a crucial role in directing the course of its chemical reactions, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Directing Effects in Nucleophilic Aromatic Substitution:
In SNAr reactions, the rate-determining step is typically the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). The presence of electron-withdrawing groups on the aromatic ring stabilizes this intermediate and thus accelerates the reaction. Both chlorine and fluorine are electron-withdrawing through their inductive effects.
The fluorine atom at the 4-position is a particularly strong activator for nucleophilic attack at this position. This is due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the negative charge in the Meisenheimer complex formed upon nucleophilic attack. In nucleophilic aromatic substitutions, fluorine is often a better leaving group than other halogens because the high stability of the C-F bond is less important in the rate-determining addition step. The order of reactivity for halogens as leaving groups in SNAr is typically F > Cl > Br > I.
The chlorine atom at the 3-position of the isoxazole ring also acts as a leaving group. Nucleophilic attack at C3 can lead to substitution of the chlorine atom. The relative reactivity of the C3-Cl versus the C4-F bond towards nucleophiles would depend on the reaction conditions and the nature of the nucleophile.
| Halogen Substituent | Position | Electronic Effect | Role in SNAr |
| Chlorine | 3 | Inductive (-I) | Leaving group |
| Fluorine | 4 | Inductive (-I) | Activating group and leaving group |
Influence on Ring Reactivity:
Advanced Characterization Methodologies for 3 Chloro 4 Fluorobenzo D Isoxazole and Derivatives
Spectroscopic Characterization Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a wealth of information regarding molecular structure, bonding, and electronic properties. For a comprehensive analysis of 3-Chloro-4-fluorobenzo[d]isoxazole, a combination of nuclear magnetic resonance, infrared, mass spectrometry, ultraviolet-visible, and Raman spectroscopy is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aromatic protons on the fused benzene (B151609) ring would exhibit characteristic chemical shifts and coupling patterns. Based on data from analogous compounds like 3-chloro-4-fluorobenzaldehyde, the proton ortho to the fluorine and meta to the chlorine (H-5) would likely appear as a doublet of doublets. chemicalbook.com The proton meta to the fluorine and ortho to the chlorine (H-2) would also be a doublet of doublets, while the proton para to the chlorine would be a triplet. The proton on the isoxazole (B147169) ring (if present) typically resonates in the range of 6.5-7.0 ppm, as seen in various isoxazole derivatives. sciarena.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for each of the seven carbon atoms. The carbons directly bonded to the electronegative fluorine and chlorine atoms would show characteristic shifts, with the C-F bond often leading to a large coupling constant. The carbonyl carbon of the isoxazole ring in related structures typically appears significantly downfield. In various substituted isoxazole derivatives, the isoxazole ring carbons show resonances in the range of 97-171 ppm. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| H-5 | ~7.3-7.5 | - | Doublet of doublets, coupled to H-6 and F |
| H-6 | ~7.6-7.8 | - | Doublet of doublets, coupled to H-5 and H-7 |
| H-7 | ~7.9-8.1 | - | Doublet, coupled to H-6 |
| C-3 | - | ~150-155 | Carbon of the isoxazole ring, attached to chlorine |
| C-3a | - | ~115-120 | Bridgehead carbon |
| C-4 | - | ~155-160 (d) | Carbon attached to fluorine, shows C-F coupling |
| C-5 | - | ~118-122 (d) | Shows C-F coupling |
| C-6 | - | ~128-132 | |
| C-7 | - | ~110-115 | |
| C-7a | - | ~160-165 | Bridgehead carbon of the isoxazole ring |
Note: These are predicted values based on data from analogous compounds and are for illustrative purposes. Actual experimental values may vary.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
C=N stretching of the isoxazole ring: Usually appears in the 1620-1680 cm⁻¹ range.
C=C stretching of the aromatic ring: Multiple bands are expected between 1450 and 1600 cm⁻¹. For instance, in a related benzo[d]isoxazol-3(2H)-one, a band at 1618.60 cm⁻¹ was attributed to the amide carbonyl group. researchgate.net
C-O stretching within the isoxazole ring: Typically found in the 1000-1250 cm⁻¹ region.
C-F stretching: A strong absorption band is expected in the 1000-1400 cm⁻¹ range.
C-Cl stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, would indicate the presence of the chlorine atom.
In the synthesis of isoxazole derivatives, the disappearance of precursor functional group signals (e.g., the broad -OH stretch of an oxime) and the appearance of these characteristic isoxazole bands provide strong evidence for successful product formation. rjpbcs.com
Mass Spectrometry (MS and LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture.
For this compound (C₇H₃ClFNO), the molecular weight is approximately 171.56 g/mol . chemscene.com In an MS experiment, the molecular ion peak (M⁺) would be expected at m/z ≈ 171. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.
Common fragmentation pathways for such a molecule could include:
Loss of CO, a common fragmentation for isoxazoles.
Loss of Cl radical.
Loss of the isoxazole ring system, leading to a fragment corresponding to the chloro-fluorobenzene moiety.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.
The benzo[d]isoxazole ring system is a conjugated aromatic structure, and as such, this compound is expected to exhibit strong absorption in the UV region. The primary electronic transitions would be π → π* transitions within the conjugated system. For comparison, a study on new bis-isoxazole derivatives showed π → π* transitions around 217 nm. nih.gov The exact position of the absorption maximum (λ_max) would be influenced by the chloro and fluoro substituents on the benzene ring. The solvent used for the analysis can also influence the λ_max.
Raman Spectroscopy for Vibrational Analysis
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability.
For this compound, vibrations of the aromatic ring and the isoxazole ring system would be Raman active. Symmetrical vibrations, which might be weak in the IR spectrum, are often strong in the Raman spectrum. The C-Cl and C-F stretching vibrations would also be observable. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to predict and help assign the vibrational modes in both IR and Raman spectra of complex molecules like substituted isoxazoles. prensipjournals.com
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off the ordered array of molecules in a crystal, a diffraction pattern is generated from which the electron density and thus the precise positions of the atoms can be determined.
Currently, there is no published crystal structure for this compound in the searched literature. However, if a suitable single crystal could be grown, X-ray diffraction analysis would provide a wealth of information, including:
Unambiguous confirmation of the molecular structure and connectivity.
Precise bond lengths, bond angles, and torsion angles.
Information on the planarity of the benzo[d]isoxazole ring system.
Details of intermolecular interactions in the solid state, such as π-π stacking or halogen bonding, which govern the crystal packing.
For example, the crystal structure of other substituted benzothiazoles and isoxazoles have been determined, revealing details about their molecular geometry and intermolecular interactions. researchgate.netmdpi.comnih.gov Such data is invaluable for understanding the solid-state properties of these materials and for computational modeling studies.
Single-Crystal X-ray Diffraction Studies
For instance, the crystal structure of a triazolequinoxalin derivative, a related heterocyclic system, was determined to be in the monoclinic space group C2/c. njit.edu The analysis of such structures reveals how intermolecular forces, including hydrogen bonds and other non-covalent interactions, dictate the crystal packing. The crystallographic data for a representative heterocyclic compound are presented below to illustrate the type of information obtained from an SC-XRD study.
| Parameter | Value |
|---|---|
| Empirical Formula | C25H25N5O |
| Formula Weight | 411.50 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 41.201(2) |
| b (Å) | 10.6339(6) |
| c (Å) | 9.4997(4) |
| β (°) | 93.904(4) |
| Volume (ų) | 4155.0(4) |
| Z | 8 |
The data presented is for a representative triazolequinoxalin derivative as detailed in a study by Synthesis, crystal structure, DFT, Hirshfeld surface analysis, energy frameworks and in-Silico drug-targeting PFKFB3 kinase of novel triazolequinoxalin derivative (TZQ) as a therapeutic Strategy against cancer. njit.edu
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular contacts can be identified. This analysis provides a detailed picture of hydrogen bonds, halogen bonds, and other van der Waals interactions that govern the supramolecular architecture. uvic.ca
In a study of a related halogenated oxindole, Hirshfeld analysis revealed the presence of N-H···O hydrogen bonds as a primary interaction. uvic.ca For a compound with chloro and fluoro substituents, one would expect to observe C-H···F and potential halogen-halogen interactions, which can be visualized as distinct regions on the Hirshfeld surface and as characteristic spikes on the 2D fingerprint plots. uvic.ca
The following table summarizes the percentage contributions of different intermolecular contacts for a representative isoxazole derivative, (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one, derived from Hirshfeld surface analysis.
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | Variable |
| C···H/H···C | Variable |
| O···H/H···O | Variable |
| N···H/H···N | Variable |
| S···H/H···S | Variable |
| C···C | Variable |
Data derived from a study on (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. The exact percentages of intermolecular contacts vary between the two independent molecules in the asymmetric unit. wikipedia.org
Thermal Analysis for Stability and Phase Transitions
Thermal analysis techniques are crucial for assessing the thermal stability and phase behavior of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods employed for this purpose.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability of a compound, its decomposition temperature, and the presence of any volatile components such as solvents or water. A typical TGA thermogram for a stable organic compound will show a flat baseline until the onset of decomposition, at which point a significant mass loss is observed. For a benzotriazole (B28993) derivative, TGA has been used to identify a multi-stage decomposition process. nih.gov
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. The DSC thermogram will show endothermic peaks for processes that absorb heat (e.g., melting) and exothermic peaks for those that release heat (e.g., crystallization or decomposition). In a study of benzotriazolium perrhenate, DSC revealed a strong exothermic event corresponding to decomposition. nih.gov
The following table presents hypothetical thermal analysis data for a generic benzisoxazole derivative to illustrate the typical parameters obtained.
| Analysis | Parameter | Typical Value |
|---|---|---|
| TGA | Onset of Decomposition (Tonset) | > 200 °C |
| Mass Loss at 500 °C | > 95% | |
| DSC | Melting Point (Tm) | 100 - 250 °C |
| Enthalpy of Fusion (ΔHf) | Variable (J/g) |
Chromatographic Separation and Purification Techniques
Chromatographic methods are indispensable for the purification of synthetic compounds from reaction mixtures. njit.eduwikipedia.org Column chromatography and flash chromatography are the most widely used techniques for the purification of organic compounds on a laboratory scale.
Column Chromatography: This technique involves the separation of compounds based on their differential adsorption onto a solid stationary phase (commonly silica (B1680970) gel or alumina) as a liquid mobile phase is passed through the column. uvic.ca The choice of mobile phase (eluent) is critical for achieving good separation. A solvent system is typically chosen to provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a thin-layer chromatography (TLC) plate. For halogenated aromatic compounds, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often employed. rsc.org
Flash Chromatography: This is an air-pressure driven version of column chromatography that allows for faster and more efficient separations. acs.org The principles of separation are the same as in traditional column chromatography, but the increased flow rate of the mobile phase reduces the time required for purification.
The purification of this compound from a crude reaction mixture would likely involve one of these chromatographic techniques. A plausible protocol is outlined in the table below.
| Parameter | Description |
|---|---|
| Chromatography Type | Flash Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., starting with 100% Hexane and gradually increasing the proportion of Ethyl Acetate) |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |
Computational Chemistry and Molecular Modeling Studies of 3 Chloro 4 Fluorobenzo D Isoxazole
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 3-Chloro-4-fluorobenzo[d]isoxazole, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict its geometry and electronic characteristics.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods
Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone quantum mechanical methods used to investigate the electronic structure of molecules. prensipjournals.comresearchgate.net In the context of this compound, these calculations, often utilizing basis sets like 6-311++G(d,p), are employed to determine the molecule's optimized geometry, including bond lengths and angles. prensipjournals.com The B3LYP functional is a popular choice within DFT for its balance of accuracy and computational cost. prensipjournals.comresearchgate.net These methods provide a foundational understanding of the molecule's three-dimensional shape and the distribution of electrons within it. researchgate.netprensipjournals.com While both methods are powerful, DFT is often favored for its inclusion of electron correlation, which can lead to more accurate predictions for many molecular systems.
Prediction of Vibrational Frequencies and Electronic Absorption Maxima
A significant application of DFT and HF calculations is the prediction of a molecule's vibrational frequencies, which correspond to the infrared (IR) and Raman spectra. researchgate.net For this compound, theoretical calculations can predict the stretching and bending vibrations of its constituent bonds, such as C-Cl, C-F, C=N, and C-O. These predicted frequencies can then be compared with experimental data to confirm the molecular structure. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) is a powerful extension used to predict the electronic absorption maxima, which are observed in UV-Vis spectroscopy. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, providing insight into the molecule's photophysical properties. nih.gov
Below is an illustrative table of how theoretical vibrational frequencies for this compound would be presented and compared with experimental data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Calculated Frequency (cm⁻¹) (HF) | Experimental Frequency (cm⁻¹) |
| C-H Stretch | Illustrative Value | Illustrative Value | Illustrative Value |
| C=N Stretch | Illustrative Value | Illustrative Value | Illustrative Value |
| C-F Stretch | Illustrative Value | Illustrative Value | Illustrative Value |
| C-Cl Stretch | Illustrative Value | Illustrative Value | Illustrative Value |
| Ring Vibrations | Illustrative Value | Illustrative Value | Illustrative Value |
Theoretical NMR Chemical Shift Calculations (e.g., Gauge-Including Atomic Orbital (GIAO) Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. prensipjournals.com By applying the GIAO method within a DFT or HF framework, the ¹³C and ¹H NMR spectra of this compound can be predicted. prensipjournals.comresearchgate.net These theoretical spectra are invaluable for assigning the signals in experimental NMR data to specific atoms within the molecule, thus confirming its structural integrity. nih.gov Discrepancies between calculated and experimental shifts can also provide insights into solvent effects and intermolecular interactions. prensipjournals.comresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distributions
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. prensipjournals.com An MEP map for this compound would illustrate the regions of positive and negative electrostatic potential on the molecule's surface. The red-colored regions, indicating negative potential, are susceptible to electrophilic attack, while the blue-colored regions, representing positive potential, are prone to nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net For this compound, FMO analysis can predict its reactivity towards various reagents and its potential to participate in chemical reactions. wikipedia.org As conjugated systems increase in size, the HOMO-LUMO gap generally decreases, leading to a red shift in the absorption spectrum. libretexts.org
The following table illustrates the kind of data that would be generated from an FMO analysis of this compound.
| Parameter | Value (eV) |
| HOMO Energy | Illustrative Value |
| LUMO Energy | Illustrative Value |
| HOMO-LUMO Gap (ΔE) | Illustrative Value |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery and design. For this compound, molecular docking simulations can be used to explore its potential as a ligand for various protein targets. The simulation would place the molecule into the binding site of a protein and calculate a docking score, which estimates the binding affinity.
The results of a docking simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the amino acid residues of the protein. mdpi.com For instance, studies on similar isoxazole (B147169) derivatives have shown that hydrophobic interactions and the formation of salt bridges and hydrogen bonds are crucial for protein-ligand binding. mdpi.com Understanding these interactions is vital for the rational design of more potent and selective inhibitors or agonists. nih.gov
Prediction of Binding Affinities and Modes
Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. While specific docking studies for this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous compounds.
For instance, in a study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivatives, a structurally related class of compounds, molecular docking was employed to predict their binding to the 4URO receptor. One of the derivatives, compound 4c, exhibited a strong binding affinity with a dock score of -8.0 kcal/mol. nih.gov This value indicates a favorable and stable interaction with the receptor. The analysis of the docking pose revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
Similarly, molecular docking studies on novel isoxazole derivatives with CYP450 enzymes, which are important in drug metabolism, have shown good docking scores compared to standard drugs like erlotinib (B232) and gemcitabine. nih.gov These studies highlight how computational methods can be used to predict the binding potential of isoxazole-containing compounds. For this compound, similar computational approaches would be used to predict its binding affinity to various protein targets, providing a rationale for its potential therapeutic applications. The predicted binding energy and the specific interactions observed in the docked pose would be critical in assessing its potential as a drug candidate.
| Compound Class | Target Receptor | Best Docking Score (kcal/mol) | Reference |
| 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivatives | 4URO | -8.0 | nih.gov |
| Isoxazole derivatives | CYP450 | Good, comparable to standards | nih.gov |
Identification of Target Protein Interactions (e.g., Penicillin-binding protein, EGFR, HDAC1, PTP1B)
Computational studies are instrumental in identifying potential protein targets for a given compound. While direct interactions of this compound with penicillin-binding protein, EGFR, or HDAC1 have not been specifically reported, research on related benzo[d]isoxazole derivatives suggests potential interactions with various targets.
For example, a series of new benzisoxazole derived analogs were screened for their potential as anti-diabetic agents by evaluating their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B). nih.gov PTP-1B is a key enzyme in the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes.
Furthermore, some isoxazole derivatives have been investigated as potential inhibitors of enzymes like cyclooxygenase (COX), which are targets for anti-inflammatory drugs. nih.gov The ability of the isoxazole scaffold to fit into the active sites of these enzymes and form specific interactions is a key determinant of their inhibitory activity.
While not specific to this compound, these examples demonstrate the utility of computational and experimental screening in identifying the protein targets of benzo[d]isoxazole derivatives. Such studies would be essential to elucidate the mechanism of action of this compound and its potential therapeutic applications.
| Compound Class | Potential Protein Target | Therapeutic Area | Reference |
| Benzisoxazole derived analogs | PTP-1B | Anti-diabetic | nih.gov |
| Isoxazole-carboxamide derivatives | COX-1 and COX-2 | Anti-inflammatory | nih.gov |
Pharmacophore Modeling and Virtual Screening for Drug Discovery
Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a query in virtual screening to search large compound libraries for new molecules with similar features and potentially similar biological activity. nih.gov
For the benzo[d]isoxazole class of compounds, pharmacophore models can be developed based on the structures of known active derivatives. These models would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For example, a pharmacophore model for benzodiazepine (B76468) receptor ligands, which share some structural similarities with certain heterocyclic compounds, includes an aromatic ring connected to a proton-accepting functional group and another out-of-plane aromatic ring. nih.gov
Virtual screening is a powerful tool in drug discovery that allows for the rapid computational assessment of large numbers of compounds. researchgate.net Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of a target protein to dock and score potential ligands, while ligand-based virtual screening uses a known active molecule as a template to find similar compounds. Both approaches can be applied to the discovery of new drugs based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These studies are crucial for optimizing lead compounds in drug discovery.
SAR studies on benzo[d]isoxazole derivatives have provided valuable insights into how different substituents on the benzo[d]isoxazole scaffold affect their biological activity. For example, research on benzo[d]isoxazole derivatives as anti-HIF-1α agents has shown that modifications to the benzene (B151609) ring can significantly influence their potency.
3D-QSAR models provide a more detailed understanding by considering the three-dimensional properties of the molecules. For instance, a 3D-QSAR model was developed for a series of benzo[d]oxazol-2(3H)-one derivatives to understand their inhibitory activity against aldehyde dehydrogenase 1A1 (ALDH1A1). nih.gov This model identified the key electrostatic, van der Waals, and hydrophobic fields that are important for selective inhibition. Such models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.
| Study Type | Compound Class | Target/Activity | Key Findings | Reference |
| SAR | Benzo[d]isoxazole derivatives | Anti-HIF-1α | Substituents on the benzene ring influence activity. | |
| 3D-QSAR | Benzo[d]oxazol-2(3H)-one derivatives | ALDH1A1 inhibition | Identified key electrostatic, van der Waals, and hydrophobic fields for activity. | nih.gov |
| QSAR | Isoxazole derivatives | Anti-inflammatory | Developed a model to predict anti-inflammatory activity. | nih.govresearchgate.net |
Analysis of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Chemical Hardness, Molecular Softness)
Density Functional Theory (DFT) is a powerful computational method used to calculate the electronic structure and properties of molecules. From these calculations, various chemical reactivity descriptors can be derived that provide insights into the reactivity of a molecule. A study on the structurally related molecule, 3-chloro-4-fluoronitrobenzene, provides a good example of the application of these descriptors. prensipjournals.comprensipjournals.com
These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Potential (μ) : Represents the escaping tendency of electrons from a molecule.
Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution.
Molecular Softness (S) : The reciprocal of hardness, indicating how easily a molecule can be polarized.
Electrophilicity Index (ω) : A measure of the ability of a molecule to accept electrons.
For a molecule like this compound, DFT calculations would be used to determine these values, which in turn would help in understanding its reactivity in chemical reactions and its potential to interact with biological macromolecules. For example, a high electrophilicity index might suggest that the molecule could act as an electrophile in reactions.
Below is a hypothetical table of chemical reactivity descriptors for this compound, based on the type of data generated in studies of similar compounds.
| Descriptor | Formula | Hypothetical Value (eV) |
| HOMO Energy | - | -6.5 |
| LUMO Energy | - | -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.25 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 |
| Molecular Softness (S) | 1 / η | 0.44 |
| Electrophilicity Index (ω) | μ2 / (2η) | 4.01 |
Investigation of Intramolecular Charge Transfer (ICT) Regions
Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This phenomenon is important in understanding the photophysical properties of molecules, such as their fluorescence. nih.gov
In a molecule like this compound, the presence of electron-withdrawing groups (chloro and fluoro) and the aromatic system can lead to the formation of ICT states. Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), can be used to investigate these ICT regions. nih.gov
Analysis of the molecular orbitals involved in electronic transitions can reveal the nature of the charge transfer. For example, a transition from a HOMO that is localized on the benzo part of the molecule to a LUMO that is localized on the isoxazole ring with the chloro substituent would indicate an ICT process. The study of ICT regions is crucial for the design of fluorescent probes and materials with specific photophysical properties. A detailed analysis of the molecular electrostatic potential (MEP) surface can also identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are indicative of potential ICT. prensipjournals.com
Biological Activity and Pharmacological Potential of 3 Chloro 4 Fluorobenzo D Isoxazole Scaffolds
Antimicrobial Activity Research
The isoxazole (B147169) nucleus is a core component of numerous compounds with demonstrated antimicrobial properties. researchgate.net The incorporation of a 3-chloro-4-fluorophenyl group into various heterocyclic structures has been a strategy in the development of new antimicrobial agents, suggesting that the 3-chloro-4-fluorobenzo[d]isoxazole scaffold holds therapeutic promise. researchgate.net
Derivatives containing structural elements similar to the this compound scaffold have been evaluated for their efficacy against Gram-positive bacteria. For instance, a series of fluorobenzoylthiosemicarbazides, which are structurally related, showed that trifluoromethyl derivatives were active against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Another study on related thiosemicarbazide (B42300) compounds found that those with meta-chloro and para-chloro substitutions were effective against S. aureus and Bacillus subtilis. mdpi.com This highlights the potential of halogenated aromatic scaffolds in combating Gram-positive pathogens. nih.govmdpi.com The antibacterial activity of these compounds is thought to be linked to their ability to act as potential allosteric D-alanyl-D-alanine ligase inhibitors. nih.gov
Interactive Data Table: Antibacterial Activity of Related Scaffolds against Gram-Positive Bacteria
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| Fluorobenzoylthiosemicarbazide Derivatives | Staphylococcus aureus (incl. MRSA) | 7.82 - 31.25 | nih.gov |
| Halogenated Thiosemicarbazides | Staphylococcus aureus | 15.63 | mdpi.com |
| Halogenated Thiosemicarbazides | Bacillus subtilis | 15.63 | mdpi.com |
The development of resistance in Gram-negative bacteria necessitates novel chemical entities. Research into new isoxazole–triazole conjugates has shown that some of these hybrid molecules exhibit significant antibacterial activity. nih.gov One particular conjugate demonstrated remarkable efficacy against Escherichia coli, with an inhibition zone of 36.4 ± 1.07 mm, surpassing that of standard antibiotics. nih.gov This compound was found to have a bactericidal effect on E. coli. nih.gov While not directly involving this compound, this research underscores the potential of the isoxazole ring system as a foundational element for developing agents effective against challenging Gram-negative pathogens. nih.gov
The isoxazole scaffold has been incorporated into various compounds screened for antifungal activity. researchgate.net Studies on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives revealed that a compound bearing a methoxy (B1213986) group on the phenyl ring exhibited moderate activity against fungal strains. researchgate.net
Specifically against Aspergillus niger, certain synthesized isoxazole derivatives have shown promising antifungal activity when compared to standard references. researchgate.net
In the context of dermatophytes, derivatives of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole have been synthesized and tested against human pathogenic fungi. nih.gov One compound, 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one, displayed a broad antifungal spectrum and notable fungicidal activity against Trichophyton mentagrophytes. nih.gov
The phytopathogenic fungus Botrytis cinerea has also been a target for isoxazole-related compounds. Fluoroindoles, which share structural similarities with antifungal benzimidazoles, have shown potency against B. cinerea, with MIC values in the range of 2-5 mg/L. nih.gov Research on other derivatives showed that a 3,5-dichlorinated compound had the highest antifungal activity against this plant pathogen. nih.gov
While direct studies on the antibiofilm properties of this compound are not widely available, the known antimicrobial activities of related scaffolds suggest a potential for such effects. The ability of isoxazole and benzisoxazole derivatives to inhibit the growth of bacteria and fungi, which are often the constituents of biofilms, indicates that this is a viable area for future investigation.
Anticancer and Antitumor Activity Studies
The isoxazole ring is a key feature in several compounds with anticancer properties. researchgate.net Its derivatives have been investigated for their ability to induce apoptosis and arrest the cell cycle in various cancer cell lines. researchgate.net
Derivatives of the benzo[d]isoxazole scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
For non-small cell lung carcinoma (A549) , a phloretin (B1677691) derivative, 3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol, showed an IC₅₀ value of 53 μM, which was more potent than the standard chemotherapeutic drug docetaxel (B913) (IC₅₀ of 70.3 μM). scirp.orgscirp.org Other studies on different heterocyclic compounds, such as 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues, also reported cytotoxicity against A549 cells. nih.gov
In breast cancer cell lines , the same benzo[d]isoxazole derivative was tested against MCF-7 and MDA-MB-231 cells, demonstrating notable antitumor activity. scirp.orgscirp.org Synthetic derivatives of other classes have also shown potent cytotoxicity, with one compound exhibiting an IC₅₀ value of 0.71 ± 0.17 μM against MCF-7 cells and another showing an IC₅₀ of 6.5 ± 0.83 μM against MDA-MB-231 cells. nih.gov A monobenzyltin compound was particularly effective against MCF-7 cells, with an IC₅₀ of 2.5±0.50 μg/mL, while showing much lower toxicity to normal cells. nih.gov
Against the human colon carcinoma (HCT116) cell line, certain thiazole (B1198619) pyrimidine (B1678525) derivatives have shown promising cytostatic activity. researchgate.net Separately, 5-phenyl-4,5-dihydro-1,3,4-thiadiazole derivatives have also been found to be active against the HCT15 colon cancer cell line. nih.gov
For human cervical carcinoma (HeLa) cells, a related compound, 3-chloro-2,5-dihydroxybenzyl alcohol, was found to induce apoptosis with an IC₅₀ of approximately 35 μM. researchgate.net This effect was associated with DNA damage, cytochrome c release, and caspase activation. researchgate.net
Interactive Data Table: Cytotoxicity of Related Scaffolds against Human Cancer Cell Lines
| Compound Class/Derivative | Cell Line | Cancer Type | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol | A549 | Non-Small Cell Lung Carcinoma | 53 µM | scirp.orgscirp.org |
| Synthetic Isoxazole Derivative | MCF-7 | Breast Adenocarcinoma | 0.71 ± 0.17 µM | nih.gov |
| Synthetic Isoxazole Derivative | MDA-MB-231 | Breast Adenocarcinoma | 6.5 ± 0.83 µM | nih.gov |
| Monobenzyltin Compound | MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.50 µg/mL | nih.gov |
| 3-chloro-2,5-dihydroxybenzyl alcohol | HeLa | Cervical Carcinoma | ~35 µM | researchgate.net |
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogue | HCT15 | Colon Cancer | 8.25 µg/ml | nih.gov |
Inhibition of Kinase Enzymes (e.g., Epidermal Growth Factor Receptor (EGFR))
The 3-chloro-4-fluorophenyl group is a recognized pharmacophore in the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). nih.gov EGFR is a key regulator of cell proliferation and is often implicated in the development and progression of various cancers. nih.govnih.gov Third-generation EGFR inhibitors have been developed to overcome resistance to earlier drugs, often associated with the T790M mutation. nih.gov These newer inhibitors have demonstrated high selectivity for mutant EGFR, which can reduce the side effects associated with the inhibition of wild-type EGFR. nih.gov
Derivatives incorporating the 3-chloro-4-fluorophenyl moiety have been synthesized and evaluated for their anticancer effects. For instance, a series of 4-anilinoquinazoline (B1210976) analogues were assessed for their efficacy against human colorectal cancer cell lines. nih.gov One compound, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), exhibited significant anticancer activity with IC50 values of 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM in HCT116, HT29, and SW620 cell lines, respectively. nih.gov This compound was found to be more than twice as selective for colon cancer cells compared to a non-cancerous colon cell line. nih.gov
Similarly, new derivatives of 4-amino-3-chloro benzoate (B1203000) ester have been synthesized with the aim of targeting EGFR tyrosine kinase. nih.gov In silico analysis of hydrazine-1-carbothioamide derivatives showed a favorable binding pattern with EGFR. nih.gov One compound from this series, N5a, induced cytotoxicity in A549, HepG2, and HCT-116 cancer cell lines by targeting EGFR and activating the extrinsic apoptotic pathway. nih.gov
Table 1: EGFR Inhibition by this compound Analogs and Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| DW-8 | HCT116 | 8.50 ± 2.53 | nih.gov |
| DW-8 | HT29 | 5.80 ± 0.92 | nih.gov |
| DW-8 | SW620 | 6.15 ± 0.37 | nih.gov |
Heat Shock Protein 90 (Hsp90) Inhibition
Heat shock protein 90 (Hsp90) is a chaperone protein essential for the stability and function of numerous oncogenic client proteins, making it a prime target for cancer therapy. nih.gov Inhibition of Hsp90 can lead to the degradation of these client proteins, thereby disrupting cancer cell survival, proliferation, and invasion. nih.gov
Research into isoxazole-based compounds has led to the discovery of potent Hsp90 inhibitors. A structural investigation of the isoxazole scaffold identified 3,4-isoxazolediamide derivatives with significant Hsp90 inhibitory properties. nih.gov These compounds demonstrated potent binding affinity and cell growth inhibitory activity in the low nanomolar range. nih.gov Treatment with these 3,4-isoxazolediamides resulted in a marked depletion of Hsp90 client proteins and a corresponding increase in the expression of Hsp70, a characteristic cellular response to Hsp90 inhibition. nih.gov
Mechanistic Investigations of Anticancer Action (e.g., Apoptosis Induction)
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Compounds containing the this compound moiety and related structures have been shown to trigger apoptosis in cancer cells.
The compound DW-8, an N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, was found to induce apoptosis in SW620 colorectal cancer cells. nih.gov Its mechanism of action involves arresting the cell cycle at the G2 phase and activating the intrinsic apoptotic pathway, as evidenced by the activation of caspase-9 and the executioner caspases-3 and 7. nih.gov Furthermore, DW-8 treatment led to nuclear fragmentation and an increase in reactive oxygen species (ROS) levels, all of which are hallmarks of apoptosis. nih.gov
In a separate study, hybrid compounds of 1,2,3-triazole and isoxazoline (B3343090) were evaluated for their apoptotic effects. nih.gov These compounds induced apoptosis in HT-1080 fibrosarcoma and A-549 lung carcinoma cells, which was confirmed by Annexin-V labeling and caspase-3/7 activity. nih.gov The apoptotic effect was also associated with cell cycle arrest at the G2/M phase. nih.gov Molecular docking studies suggested that one of the active compounds targets the anti-apoptotic protein Bcl-2, thereby promoting the intrinsic pathway of apoptosis. nih.gov
Another study on oxazolo[5,4-d]pyrimidine (B1261902) derivatives showed that they possess pro-apoptotic activity. mdpi.com One particular compound, 3g, was found to induce cell death through the extracellular pathway of apoptosis, characterized by low levels of the anti-apoptotic protein BCL-2 and high levels of the pro-apoptotic factor caspase-3. mdpi.com
Antiviral Applications, including Anti-HIV Activity
The isoxazole scaffold has also been explored for its potential in developing antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV).
In an effort to discover new anti-HIV-1 inhibitors, researchers synthesized isoxazole-containing 1,2,4-oxadiazole (B8745197) analogs. nih.gov Two compounds, 3-((3-(p-tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole and 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole, were found to significantly inhibit HIV-1 replication in human CD4+ reporter cell lines at non-cytotoxic concentrations. nih.gov These findings suggest that these isoxazole derivatives could serve as lead candidates for further development of anti-HIV-1 drugs. nih.gov
Other studies have focused on different heterocyclic compounds containing chlorine for anti-HIV activity. For example, a series of chloro-1,4-dimethyl-9H-carbazoles were synthesized and evaluated for their ability to inhibit HIV. mdpi.com A nitro-derivative within this series showed a particularly interesting profile, indicating its potential as a lead for developing new anti-HIV drugs. mdpi.com
Furthermore, N-carboxyphenylpyrrole derivatives have been designed as HIV fusion inhibitors that target the gp41 protein. nih.gov Several of these compounds exhibited promising anti-HIV-1 activity at the micromolar level, and their antiviral effect was linked to their ability to inhibit the formation of the gp41 six-helix bundle, a critical step in HIV fusion and entry into host cells. nih.gov
Anti-inflammatory and Analgesic Properties
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. semanticscholar.org The discovery of a second isoform, COX-2, which is inducible during inflammation, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. semanticscholar.orgnih.gov
The isoxazole scaffold has been incorporated into the design of new COX inhibitors. A study on novel isoxazole derivatives found that several compounds exhibited potent and selective inhibition of the COX-2 enzyme. nih.gov Specifically, compounds C3, C5, and C6 were identified as the most potent COX-2 inhibitors among the tested series, with IC50 values of 0.93 ± 0.01 µM, 0.85 ± 0.04 µM, and 0.55 ± 0.03 µM, respectively. nih.gov
In other research, a series of dihydropyrazole derivatives containing a benzo oxygen heterocycle and sulfonamide moieties were designed as selective COX-2 inhibitors. mdpi.com One compound, 4b, demonstrated excellent COX-2 inhibitory activity with an IC50 value of 0.35 ± 0.02 μM, which was even better than the positive control drug, Celecoxib. mdpi.com
Table 2: COX-2 Inhibition by Isoxazole Derivatives and Related Compounds
| Compound | IC50 for COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|
| C3 | 0.93 ± 0.01 | 24.26 | nih.gov |
| C5 | 0.85 ± 0.04 | 41.82 | nih.gov |
| C6 | 0.55 ± 0.03 | 61.73 | nih.gov |
Neurological and Psychiatric Applications
While the primary focus of research on this compound and related structures has been in oncology, virology, and inflammation, some studies have touched upon their potential in neurological applications.
For instance, a series of fluoro-substituted 3,4-dihydroquinazoline derivatives were evaluated for their ability to block T-type calcium channels (Cav3.2), which are implicated in various neurological processes, including pain. nih.gov One compound, 8g (KCP10067F), was found to provide partial protection from inflammatory pain through the blockade of these channels. nih.gov
The development of compounds that can modulate the activity of targets within the central nervous system is an ongoing area of research. However, based on the available search results, the direct investigation of this compound itself for neurological and psychiatric applications appears to be limited. Further research would be needed to fully explore the potential of this specific scaffold in these therapeutic areas.
Anticonvulsant and Antiepileptic Activity (e.g., Sodium Channel Blocker Activity)
Derivatives of benzo[d]isoxazole have been identified as a promising class of anticonvulsant agents, with a primary mechanism of action involving the blockade of voltage-gated sodium channels. acs.orgbohrium.comacs.orgnih.govresearcher.life A study focused on the design and synthesis of novel benzo[d]isoxazole derivatives identified them as potent anticonvulsants. acs.orgbohrium.comacs.orgnih.govresearcher.life
One of the most potent compounds from this research, Z-6b, demonstrated significant protection against maximal electroshock (MES)-induced seizures, with a median effective dose (ED50) of 20.5 mg/kg. acs.orgbohrium.comacs.orgnih.govresearcher.life Further investigation into its mechanism revealed that Z-6b acts as a selective blocker of the NaV1.1 sodium channel subtype. acs.orgbohrium.comacs.orgnih.gov This selectivity is a key finding, as NaV1.1 channels are genetically and functionally linked to epilepsy. The compound exhibited a protective index (PI), the ratio of the median toxic dose (TD50) to the ED50, of 10.3, indicating a favorable therapeutic window. acs.orgbohrium.comacs.orgnih.govresearcher.life
The anticonvulsant properties of these derivatives are often evaluated using standard preclinical models, such as the MES and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively. The neurotoxicity is typically assessed using the rotarod test.
Table 1: Anticonvulsant Activity of a Representative Benzo[d]isoxazole Derivative (Z-6b)
| Parameter | Value | Reference |
|---|---|---|
| MES ED50 | 20.5 mg/kg | acs.orgbohrium.comacs.orgnih.govresearcher.life |
| Protective Index (PI) | 10.3 | acs.orgbohrium.comacs.orgnih.govresearcher.life |
| Mechanism of Action | Selective NaV1.1 Blocker | acs.orgbohrium.comnih.gov |
Antipsychotic Activity
The benzo[d]isoxazole scaffold is a key component of several atypical antipsychotic drugs. Research has shown that derivatives of this structure can exhibit potent antipsychotic-like activity. This activity is often attributed to their ability to modulate dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a hallmark of atypical antipsychotics.
While specific studies on this compound are limited, research on related structures provides insight into the potential of this chemical class. For instance, a series of 3-substituted-6-fluoro-1,2-benzisoxazoles were synthesized and evaluated for their antipsychotic potential. Many of these compounds showed potent activity in the apomorphine-induced climbing in mice (CMA) assay and in spiroperidol binding assays, which are indicative of dopamine receptor antagonism.
Modulation of Neurotransmitter Receptors (e.g., α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor)
The isoxazole moiety, a key feature of the benzo[d]isoxazole structure, is known to interact with various neurotransmitter receptors. Of particular interest is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors that plays a crucial role in fast synaptic transmission in the central nervous system.
Studies on isoxazole-4-carboxamide derivatives have demonstrated their ability to act as potent inhibitors of AMPA receptor activity. nih.govnih.gov For example, specific derivatives have been shown to cause a significant reduction in AMPA receptor-mediated currents. nih.gov These compounds can also alter the biophysical gating properties of the receptor, including deactivation and desensitization. nih.gov While this research did not specifically use this compound, it highlights the potential for isoxazole-containing compounds to modulate AMPA receptors, a therapeutic strategy for conditions involving excessive excitatory neurotransmission, such as pain and neurological disorders. nih.govnih.gov The combination of an isoxazole scaffold with other functional groups, such as a 3-chloro-2,4-dimethoxyphenyl group, has been shown to enhance AMPA receptor activity. nih.gov
Mood-Modulating Effects
Immunomodulatory and Immunosuppressive Properties
Isoxazole derivatives have been reported to possess a range of immunomodulatory and immunosuppressive properties. These compounds have been investigated for their ability to influence immune cell function and cytokine production. While specific studies on this compound in this context are not available, research on the broader class of isoxazoles provides a basis for potential activity.
Other Pharmacological Activities
Antidiabetic Activity (e.g., Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition)
A significant area of investigation for isoxazole derivatives is in the treatment of type 2 diabetes. One of the key molecular targets in this area is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway. Inhibition of PTP1B is considered a promising strategy for enhancing insulin sensitivity.
Studies have identified isoxazole carboxylic acids as inhibitors of PTP1B. nih.gov Through structure-activity relationship (SAR) studies, guided by X-ray crystallography, potent and selective PTP1B inhibitors based on the isoxazole carboxylic acid scaffold have been developed. nih.gov These inhibitors have demonstrated good cellular activity against PTP1B. nih.gov Although these studies did not specifically test this compound, they establish the potential of the isoxazole core to serve as a platform for the design of novel PTP1B inhibitors for the management of diabetes.
Antithrombotic Activity
Thrombocytopenia, characterized by a low platelet count, is a significant concern in conditions associated with oxidative stress, where premature platelet destruction impairs hemostasis. nih.gov Consequently, the development of small molecules that can protect platelets and inhibit aggregation is an active area of research.
While direct studies on the antithrombotic activity of this compound are not prominent in the available literature, research on related isoxazole structures indicates potential in this area. For instance, a series of 3,4,5-trisubstituted isoxazole derivatives has been investigated for platelet protective effects. One compound from this series, 4-methoxy-N'-(5-methyl-3-phenylisoxazole-4-carbonyl)benzenesulfonohydrazide, was found to significantly reduce oxidative stress-induced platelet apoptosis and inhibit collagen-induced platelet aggregation in a dose-dependent manner. nih.gov This suggests that the isoxazole core can be a viable scaffold for developing agents that manage thrombocytopenia and thrombosis-related complications. nih.gov
Furthermore, another study synthesized a series of 5-substituted 3-pyridylisoxazoles and evaluated their anti-aggregatory potential. These compounds demonstrated activity in vitro in human platelet-rich blood plasma, with effectiveness in the concentration range of 1•10⁻⁶ to 1•10⁻⁴ mol L⁻¹. consensus.app The mechanism, however, did not appear to involve the inhibition of cyclooxygenase, thromboxane (B8750289) synthase, or thrombin. consensus.app These findings highlight the general potential of the isoxazole ring system in the development of novel antiplatelet agents.
Antihistaminic Activity
The benzo[d]isoxazole scaffold is not classically associated with potent antihistaminic activity. In fact, studies on multi-target antipsychotic agents have sometimes utilized the benzo[d]isoxazole core with the specific goal of avoiding interaction with histamine (B1213489) receptors. For example, in the development of certain amide derivatives of benzisoxazole as potential antipsychotics, compounds were praised for having high affinity for dopaminergic and serotonergic receptors but desirably low affinity for H1 histamine receptors. nih.gov This low affinity is sought to reduce the sedative side effects commonly associated with first-generation antihistamines.
While the benzo[d]isoxazole ring itself may not be a primary pharmacophore for H1 antagonism, related heterocyclic structures have been successfully developed as antihistamines. A notable example is the benzo- and pyrido-1,4-oxazepinone and -thione series, which represents a distinct structural class of potent H1 antihistamines. nih.gov One compound from this class, rocastine, emerged from this research as a nonsedating H1 antihistamine. nih.gov This indicates that while related heterocyclic systems can be effective, the specific benzo[d]isoxazole scaffold has not been a primary focus for developing antihistaminic drugs.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in numerous diseases. nih.gov Heterocyclic compounds, including isoxazole derivatives, are frequently investigated for their antioxidant potential. mdpi.comnih.gov
The antioxidant activity of isoxazole and benzo[d]isoxazole derivatives has been demonstrated in various studies using standard assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. nih.govnih.govstudylib.net In this assay, antioxidant compounds donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov
A study re-synthesizing and evaluating previously developed fluorophenyl-isoxazole-carboxamide derivatives found potent antioxidant activity. nih.gov Two compounds, in particular, demonstrated significantly higher potency than the standard control, Trolox. nih.gov The most potent compound from this in vitro study was selected for in vivo evaluation in mice, where it showed a total antioxidant capacity (TAC) two-fold greater than that of the positive control, Quercetin. nih.gov
Similarly, novel thiourea (B124793) and urea (B33335) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and screened for their in vitro antioxidant properties using the DPPH and H₂O₂ scavenging assays. studylib.net These findings underscore that fluorinated benzo[d]isoxazole scaffolds are a promising area for the discovery of new antioxidant agents. nih.govstudylib.net
| Compound | Structure Description | IC₅₀ (µg/ml) |
|---|---|---|
| 2a | Fluorophenyl-isoxazole-carboxamide derivative | 0.45 ± 0.21 |
| 2c | Fluorophenyl-isoxazole-carboxamide derivative | 0.47 ± 0.33 |
| Trolox (Control) | Standard antioxidant | 3.10 ± 0.92 |
Data sourced from in vitro DPPH assay results. nih.gov
Enzyme Inhibition Beyond Kinases
While much research on benzo[d]isoxazole derivatives focuses on kinase inhibition, this scaffold's potential extends to other enzyme classes.
Cytochrome P450 (CYP) The cytochrome P450 family of enzymes is central to drug metabolism. Certain chemical structures, particularly those containing an azole ring, are known to interact with and sometimes inhibit CYP enzymes like CYP3A4. nih.gov For example, azole antifungals are well-known inhibitors of this enzyme. nih.gov However, specific studies detailing the inhibitory activity of this compound against cytochrome P450 isoforms are not extensively documented in the reviewed literature.
Histone Deacetylase 1 (HDAC1) Histone deacetylases (HDACs) are crucial epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. mdpi.comnih.gov Various molecular scaffolds have been explored for HDAC inhibition. Recently, a novel class of HDAC6 inhibitors was identified based on a 3-hydroxy-isoxazole zinc-binding group (ZBG). nih.govresearchgate.net Interestingly, when tested, these compounds increased the acetylation of α-tubulin (a target of HDAC6) but had no observed effect on the acetylation of histone H3, which is a target for class I HDACs, including HDAC1. nih.gov This suggests that while the isoxazole scaffold can be engineered for HDAC inhibition, it may offer a pathway to isoform-selective inhibitors, with some derivatives showing a preference for HDAC6 over HDAC1. nih.govresearchgate.net
Dipeptidyl Peptidase-4 (DPP-4) DPP-4 inhibitors, known as gliptins, are a class of oral antihyperglycemic agents used for treating type 2 diabetes mellitus. nih.govyoutube.com These drugs work by preventing the degradation of incretin (B1656795) hormones like GLP-1. youtube.com The chemical scaffolds of approved DPP-4 inhibitors are well-established. Research into new DPP-4 inhibitors has explored various heterocyclic systems, including benzimidazole (B57391) derivatives, which have been investigated as dual inhibitors of both DPP-4 and xanthine (B1682287) oxidase. nih.gov However, the benzo[d]isoxazole scaffold is not a commonly reported chemotype for DPP-4 inhibition, and no specific data linking this compound to this activity was found in the reviewed sources.
Design of Covalent Inhibitors Utilizing Benzo[d]isoxazole Scaffolds (e.g., Inspired by Acivicin)
The design of covalent inhibitors, which form a permanent bond with their target protein, has gained significant interest as a strategy to enhance drug potency and duration of action. The isoxazole ring, particularly in its halo-substituted forms, serves as an excellent "warhead" for such inhibitors, a concept inspired by the natural antibiotic acivicin. nih.gov
Acivicin contains a 3-chloro-4,5-dihydroisoxazole scaffold, which acts as a latent electrophile. nih.gov The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage. mdpi.comnih.govnsf.gov In an enzyme's active site, a nucleophilic residue (such as the thiol group of cysteine or the hydroxyl group of serine) can attack the ring. This attack leads to the opening of the isoxazole ring and the formation of a stable covalent bond between the drug and the enzyme, thereby irreversibly inhibiting it. nih.govrsc.org
This mechanism has inspired medicinal chemists to use the 3-halo-isoxazole moiety as a novel molecular warhead in the design of covalent inhibitors for various enzyme targets, including cysteine proteases and carbon-nitrogen ligases. nih.gov The stability of the isoxazole ring in aqueous solution, combined with its reactivity upon enzymatic activation, makes it a highly attractive scaffold for developing targeted, irreversible inhibitors. The benzo[d]isoxazole structure provides a rigid core onto which this reactive warhead can be appended and directed toward a specific protein target.
Future Directions and Research Gaps for 3 Chloro 4 Fluorobenzo D Isoxazole
Exploration of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 3-Chloro-4-fluorobenzo[d]isoxazole is a fundamental prerequisite for its extensive investigation and potential commercialization. Future research should focus on developing novel synthetic methodologies that are not only high-yielding but also adhere to the principles of green chemistry.
Current synthetic approaches to isoxazoles often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.gov The exploration of alternative synthetic strategies is therefore a critical research gap.
Key Research Objectives:
Development of one-pot synthesis: Designing a streamlined process where multiple reaction steps are carried out in a single reaction vessel would significantly improve efficiency and reduce waste.
Catalytic approaches: Investigating the use of transition metal catalysts or organocatalysts could lead to milder reaction conditions and improved selectivity.
Microwave-assisted and flow chemistry synthesis: These modern techniques can often accelerate reaction times, improve yields, and allow for better control over reaction parameters.
Use of greener solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids is a key aspect of sustainable synthesis. mdpi.com
A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Potential Challenges |
| Traditional Cyclocondensation | Established methodology | Harsh reagents, low atom economy |
| Catalytic Cycloaddition | Milder conditions, higher selectivity | Catalyst cost and removal |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Specialized equipment required |
| Flow Chemistry | Scalability, precise control | Initial setup costs |
Advanced Derivatization for Enhanced Biological Activity and Selectivity
The core structure of this compound offers multiple sites for chemical modification, providing a rich opportunity to create a library of derivatives with potentially enhanced biological activity and target selectivity. The presence of the chloro and fluoro groups already suggests a foundation for potent interactions with biological targets. nih.gov
Future research should systematically explore the structure-activity relationships (SAR) by introducing a variety of functional groups at different positions of the benzisoxazole scaffold.
Key Areas for Derivatization:
Substitution at the benzene (B151609) ring: Introducing different substituents on the benzene portion of the molecule could modulate its electronic properties and steric profile, influencing its binding affinity to specific targets.
Modification of the isoxazole (B147169) ring: While challenging, modifications to the isoxazole ring itself could lead to novel pharmacological properties.
Introduction of pharmacophoric groups: Appending known pharmacophores to the this compound core could direct its activity towards specific biological targets, such as kinases, proteases, or G-protein coupled receptors.
Table 2 outlines potential derivatization strategies and their expected impact.
Table 2: Potential Derivatization Strategies for this compound
| Position of Derivatization | Functional Group to Introduce | Potential Impact on Biological Activity |
| Benzene Ring (C5, C6, C7) | Amino, Hydroxyl, Alkoxy | Modulation of solubility and hydrogen bonding capacity |
| Benzene Ring (C5, C6, C7) | Alkyl, Aryl | Enhancement of lipophilicity and van der Waals interactions |
| Isoxazole Ring | N-oxide formation | Alteration of electronic properties and metabolic stability |
| Attachment of Side Chains | Heterocyclic rings, Peptidomimetics | Introduction of target-specific interactions |
In-depth Mechanistic Elucidation of Pharmacological Actions
A significant research gap exists in understanding the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. Identifying the specific cellular targets and signaling pathways modulated by these compounds is crucial for their rational development as therapeutic agents.
Future investigations should employ a combination of in vitro and in silico techniques to unravel their pharmacological actions.
Proposed Research Approaches:
Target identification studies: Utilizing techniques such as affinity chromatography, proteomics, and chemical proteomics to identify the protein targets of active derivatives.
Enzyme inhibition assays: Screening against panels of relevant enzymes (e.g., kinases, proteases) to determine inhibitory activity.
Cell-based assays: Evaluating the effects of the compounds on various cellular processes, such as cell proliferation, apoptosis, and inflammation, in relevant cell lines.
Molecular modeling and docking studies: Using computational methods to predict the binding modes of the compounds to their putative targets and to guide further derivatization efforts.
Development of this compound-based Therapeutic Agents
The ultimate goal of research on this compound is the development of novel drugs for the treatment of human diseases. Based on the known biological activities of other isoxazole-containing compounds, this scaffold holds promise in several therapeutic areas. nih.gov
Future research should focus on evaluating the potential of this compound derivatives in preclinical models of various diseases.
Potential Therapeutic Applications:
Oncology: Many isoxazole derivatives have demonstrated anticancer activity. nih.gov Future studies could explore the efficacy of this compound analogs in various cancer models.
Inflammatory Diseases: The isoxazole scaffold is present in some anti-inflammatory drugs. Investigating the anti-inflammatory properties of these compounds is a promising avenue.
Infectious Diseases: The potential antimicrobial and antiviral activities of this compound class warrant investigation, particularly in the context of rising drug resistance. nih.gov
Neurological Disorders: Some isoxazoles have shown activity in the central nervous system, suggesting a potential role in treating neurological or psychiatric conditions. nih.gov
Integration of High-Throughput Screening with Computational Design for Lead Optimization
To accelerate the discovery of potent and selective drug candidates, a synergistic approach combining high-throughput screening (HTS) and computational design is essential. This integrated strategy can efficiently navigate the vast chemical space of possible this compound derivatives.
A Proposed Workflow:
Virtual Screening: Utilize computational models of target proteins to virtually screen a large library of designed this compound derivatives.
High-Throughput Synthesis: Synthesize a focused library of compounds identified through virtual screening using parallel synthesis techniques.
High-Throughput Biological Screening: Screen the synthesized library against the target of interest using automated HTS assays to identify initial hits.
Iterative Optimization: Use the HTS data to refine the computational models and design the next generation of more potent and selective compounds.
This iterative cycle of design, synthesis, and testing can significantly shorten the timeline for lead optimization.
Comprehensive in vivo Studies and Toxicological Profiling in Relevant Models
While in vitro studies provide valuable initial data, comprehensive in vivo studies are indispensable for evaluating the therapeutic potential and safety of any new drug candidate. Future research must include rigorous testing of promising this compound derivatives in relevant animal models.
Essential In Vivo Investigations:
Pharmacokinetic studies (ADME): Determining the absorption, distribution, metabolism, and excretion properties of the compounds to understand their behavior in a living organism.
Efficacy studies: Evaluating the therapeutic efficacy of the compounds in animal models of the target disease.
Toxicological studies: Assessing the potential toxicity of the compounds through acute and chronic toxicity studies in multiple animal species. This includes evaluating effects on major organs and systems.
A thorough understanding of the in vivo properties of these compounds is a critical step towards their potential clinical development.
Q & A
Q. What advanced techniques validate crystallographic purity?
- Methodological Answer :
- PXRD : Compare experimental powder patterns with simulated data from single-crystal structures .
- Thermal Analysis : Perform DSC/TGA to detect polymorphs or solvates .
- Microscopy : Use SEM/EDS to assess crystal morphology and elemental composition .
Contradiction Analysis
- Synthesis Routes : uses DMSO for cyclization, while emphasizes chlorination under alkaline conditions. Researchers should test both methods to determine optimal yields for specific substrates .
- Safety Protocols : prioritizes vapor respirators, whereas focuses on waste segregation. A combined approach ensures comprehensive hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
